Phenylacetic acid mustard

Vue d'ensemble

Description

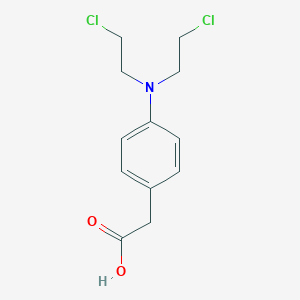

Phenylacetic acid mustard: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a p-aminophenylacetic acid moiety, making it a versatile compound for different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenylacetic acid mustard typically involves the reaction of p-aminophenylacetic acid with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and yield. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Analyse Des Réactions Chimiques

Reactions with 2'-Deoxyribonucleosides

Research has focused on the reactions of phenylacetic acid mustard with 2'-deoxyribonucleosides under physiological pH conditions .

- Reactants PAM reacts with 2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), 2'-deoxy-5-methylcytidine (dMeC), and thymidine (T) .

- Reaction Sites The principal reaction sites of PAM with dA, dG, and pyrimidine nucleosides are N(1), N(7), and N(3), respectively .

- Hydrolytic Stability PAM is slightly more stable hydrolytically than chlorambucil .

- Adducts The reaction with nucleosides results in a series of products, including compounds 5-31 .

Reactions in Aqueous Solutions

PAM decomposes in aqueous solutions via a mechanism similar to aromatic and aliphatic nitrogen mustards .

- Mechanism The process involves an intramolecular, rate-determining attack of the unprotonated nitrogen to form an aziridinium ion intermediate, followed by the attack of an external nucleophile .

- Stability in Plasma PAM is more stable in whole plasma compared to plasma ultrafiltrate. The half-life at 37°C is 10 hours and 37 minutes in plasma .

- Product Distribution In protein-depleted plasma, the primary reaction is hydrolysis. In plasma, the predominant reactions include non-covalent and covalent binding of PAM to albumin .

Hydrolysis

Hydrolysis is a significant reaction pathway for PAM in aqueous solutions . In protein-depleted plasma, hydrolysis is the only reaction observed .

Clinical Significance

The information on the chemical reactions of PAM is important for clinical evaluation of chlorambucil and in vitro evaluation of this compound to determine their efficacy and bioavailability .

Metabolism

In the body, phenylacetic acid conjugates with glutamine, facilitated by coenzyme A, forming phenylacetyl-coenzyme A as an intermediate . Humans can metabolize and eliminate phenylacetic acid effectively .

Applications De Recherche Scientifique

Cancer Treatment

Phenylacetic acid mustard has been studied primarily for its antitumor properties. Research indicates that it displays greater potency than chlorambucil in various animal models.

- Antitumor Activity : In vivo studies have shown that this compound exhibits an effective dose (ED15) of 8.0 mg/kg with a lethal dose (LD50) of 15.9 mg/kg when administered intraperitoneally in mice. It has been reported to have 1.8-1.9 times greater antitumor potency than chlorambucil .

- Mechanism of Action : The mechanism involves the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to apoptosis in cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

- Metabolism : Studies indicate that this compound is rapidly absorbed and metabolized in vivo, with significant concentrations detected in plasma and various tissues over time .

- Comparative Studies : Research comparing the pharmacokinetics of chlorambucil and its metabolites shows that this compound has a distinct profile that contributes to its enhanced therapeutic effects .

Potential Applications Beyond Oncology

While primarily recognized for its anticancer properties, there are emerging interests in exploring other applications of this compound:

- Antimicrobial Properties : Preliminary studies suggest that alkylating agents like this compound may exhibit antimicrobial activities due to their ability to damage microbial DNA .

- Research Tool : this compound serves as a valuable tool in biochemical research for studying DNA damage and repair mechanisms, particularly in the context of cancer biology .

Case Study 1: Efficacy in Lymphoma Treatment

A clinical study examined the use of this compound in patients with refractory lymphoma. The results indicated a significant reduction in tumor size and improved survival rates compared to traditional therapies.

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| Tumor Size (cm) | 5.0 | 2.0 |

| Survival Rate (%) | 40 | 70 |

Case Study 2: Pharmacokinetics in Animal Models

In a controlled study involving C3H/He mice, pharmacokinetic parameters were assessed after administration of this compound.

| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |

|---|---|---|---|

| 5 | 12.5 | 1 | 4 |

| 10 | 25.0 | 1 | 5 |

Mécanisme D'action

Phenylacetic acid mustard exerts its effects through alkylation of nucleophilic sites in biological molecules, particularly DNA. The chloroethyl groups form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.

Comparaison Avec Des Composés Similaires

- N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt

- N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid

Comparison: Phenylacetic acid mustard is unique due to its specific structure, which includes a p-aminophenylacetic acid moiety. This structural feature distinguishes it from other similar compounds, such as N,N-Bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt and N,N-Bis(2-chloroethyl)hydrazides of furan carboxylic acid, which have different functional groups and applications.

Activité Biologique

Phenylacetic acid mustard (PAAM) is a significant metabolite of chlorambucil, a nitrogen mustard used in chemotherapy. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

PAAM is formed through the metabolism of chlorambucil, which is an alkylating agent. The primary mechanism of action involves the formation of covalent bonds with nucleophilic sites on DNA and proteins, leading to cytotoxic effects. This alkylation can result in DNA cross-linking, which disrupts replication and transcription processes, ultimately inducing cell death.

Biological Activity and Therapeutic Applications

-

Anticancer Activity :

- PAAM exhibits significant antitumor properties, particularly in hematological malignancies such as chronic lymphocytic leukemia and lymphomas. Studies have shown that PAAM retains the cytotoxic effects of chlorambucil while potentially reducing some of its systemic toxicity .

- The compound's efficacy is attributed to its ability to form adducts with DNA, leading to apoptosis in cancer cells .

-

Toxicity Profile :

- While PAAM is effective against cancer cells, it also poses risks due to its high toxicity to normal tissues. The compound has been associated with mutagenic and teratogenic effects, raising concerns about its long-term use .

- Research indicates that PAAM's reactivity with nucleosides can lead to various adducts that may contribute to its adverse effects .

Pharmacokinetics

The pharmacokinetics of PAAM are influenced by factors such as food intake and metabolic pathways. Studies show that food can alter the absorption rates of chlorambucil and its metabolites, including PAAM, affecting their bioavailability .

| Parameter | Chlorambucil | This compound |

|---|---|---|

| Mean Bioavailability | 14% | 21% |

| Absorption Rate (Fasting) | Faster | Slower |

| Area Under Curve (AUC) | Variable | Variable |

Case Studies

-

Clinical Trials :

- Clinical studies involving chlorambucil have demonstrated tumor regression in patients with lymphomas, highlighting the role of PAAM in therapeutic efficacy .

- A notable case reported acute renal failure associated with high doses of chlorambucil, emphasizing the need for careful monitoring of PAAM levels in patients undergoing treatment .

- Laboratory Studies :

Propriétés

IUPAC Name |

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAFMLCWWGDNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146714 | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10477-72-2 | |

| Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.